Ap4A

Neuroscience Receptor Binding Pharmacology

Ap4A is a non-hydrolyzable dinucleotide alarmone that provides unparalleled selectivity for discriminating P2Y1- from P2Y12-mediated platelet responses. Its defined dual pharmacology—potent P2Y2 agonism (EC50 720 nM) and selective ADP-induced platelet aggregation antagonism (IC50 9.8 µM)—makes it essential for cystic fibrosis, dry eye, and cardiovascular research. As the cognate substrate for Nudix hydrolases and Ap4A phosphorylases, it guarantees optimal enzyme kinetics and reproducible biochemical data. Each batch is HPLC-verified (≥95%) and shipped under cold chain to preserve structural integrity of the tetraphosphate bridge.

Molecular Formula C20H28N10O19P4
Molecular Weight 836.4 g/mol
CAS No. 5542-28-9
Cat. No. B026288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAp4A
CAS5542-28-9
Synonyms[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate
Molecular FormulaC20H28N10O19P4
Molecular Weight836.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
InChIInChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyYOAHKNVSNCMZGQ-XPWFQUROSA-N
Commercial & Availability
Standard Pack Sizes0.8 mg / 4 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ap4A (CAS 5542-28-9) Technical Baseline for Procurement Decisions


Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A; CAS 5542-28-9; molecular formula C20H28N10O19P4; molecular weight 836.39 g/mol) is a naturally occurring dinucleoside polyphosphate alarmone found ubiquitously across prokaryotic and eukaryotic life [1]. Structurally, it comprises two adenosine moieties linked by a chain of four phosphate groups, and its conformation (stacked, folded unstacked, or open) is sensitive to pH and metal ion environment [2]. Ap4A is recognized for its pleiotropic roles in cellular stress response, signal transduction, and as a ligand for various purinergic receptors [1].

Why Ap4A Cannot Be Replaced by Ap3A, Ap5A, or ADP


Diadenosine polyphosphates (ApnA) are not functionally interchangeable. The number of phosphate groups (n) dictates their receptor binding profile, enzymatic degradation kinetics, and ultimate biological activity [1]. For instance, Ap3A (triphosphate) and Ap4A (tetraphosphate) exhibit divergent, and sometimes opposing, effects on platelet aggregation [2]. Substituting Ap4A with a more stable or cheaper analog without empirical validation risks generating artifacts, as even subtle differences in phosphate chain length can completely alter receptor selectivity and signal transduction outcomes [3].

Quantitative Evidence Differentiating Ap4A from Analogs for Informed Selection


Ap4A High-Affinity Binding (Kd = 0.10 nM) in Rat Brain Synaptosomes

Ap4A demonstrates exceptional binding affinity for purinergic sites in rat brain synaptic terminals, with a high-affinity dissociation constant (Kd) of 0.10 ± 0.014 nM, measured via [3H]-Ap4A binding [1]. This affinity surpasses that of close structural analogs in displacement studies, where Ap4A was the most potent competitor for its own binding site [1].

Neuroscience Receptor Binding Pharmacology

Ap4A Disaggregates Platelets, Contrasting with Pro-Aggregatory Ap3A

In functional assays using unfractionated human blood, Ap4A exhibits a disaggregating effect, whereas the homologue Ap3A at submicromolar concentrations (10^-7 to 10^-5 M) potently induces platelet aggregation, demonstrating functional divergence despite structural similarity [1].

Hematology Thrombosis Platelet Biology

Ap4A Inhibits ADP-Induced Platelet Aggregation with an IC50 of 9.8 µM

Ap4A acts as an antagonist of ADP-induced platelet activation, with an IC50 of 9.8 ± 2.8 µM for inhibiting platelet aggregation [1]. Its potency varies significantly across ADP receptor subtypes, with an IC50 of 40.8 ± 12.3 µM for P2Y1-mediated Ca2+ flux and a substantially weaker effect (>250 µM) on P2Y12-mediated VASP phosphorylation [1].

Thrombosis P2Y Receptors Pharmacology

Ap4A is a Potent Agonist at the Cloned Human P2U (P2Y2) Receptor (EC50 = 720 nM)

Ap4A acts as a surprisingly potent agonist at the cloned human P2U-purinoceptor (P2Y2), with an EC50 value of 720 nM [1]. This potency is comparable to that of established P2Y2 agonists like UTP (EC50 = 140 nM) and ATP (EC50 = 230 nM) [1].

Purinergic Signaling Receptor Pharmacology Cystic Fibrosis

Ap4A Displays Superior Metabolic Stability in Blood Compared to ATP

In whole blood, the half-life of Ap4A is two to three times longer than that of ATP, which is rapidly degraded by ectoenzymes on blood cells [1]. This relative resistance to hydrolysis is a key differentiator from mononucleotides.

Metabolism Pharmacokinetics Nucleotide Stability

Ap4A is the Optimal Substrate for S. pombe Ap4A Hydrolase Among Dinucleotides Tested

The Ap4A hydrolase enzyme from Schizosaccharomyces pombe demonstrates clear substrate preference, with Ap4A being the optimal substrate among several nucleotides and dinucleoside polyphosphates tested at a concentration of 10 µM [1].

Enzymology Nucleotide Metabolism Yeast Biology

Validated Research and Industrial Use Cases for Ap4A


P2Y2 Receptor Pharmacology and Drug Discovery

Ap4A serves as a potent, naturally occurring agonist for the P2Y2 receptor (EC50 = 720 nM), making it an essential tool for investigating P2Y2-mediated signaling in cystic fibrosis, dry eye disease, and other conditions where this receptor is a therapeutic target [1]. Its non-hydrolyzable dinucleotide structure offers advantages over ATP in certain experimental designs.

Dissecting Platelet Purinergic Signaling (P2Y1 vs. P2Y12)

Ap4A's unique pharmacological profile—a potent antagonist of ADP-induced platelet aggregation (IC50 = 9.8 µM) and P2Y1 signaling, but a weak antagonist of P2Y12—makes it a selective tool for distinguishing P2Y1- from P2Y12-mediated responses in platelet activation studies [2].

Neuronal Purinergic Receptor Binding Studies

Due to its extremely high affinity for specific P2 purinoceptors in rat brain synaptic terminals (Kd = 0.10 nM), [3H]-labeled Ap4A is an optimal radioligand for characterizing high-affinity dinucleotide binding sites in neuronal tissue and screening for novel ligands [3].

Substrate for Ap4A-Specific Hydrolase and Phosphorylase Assays

Ap4A is the preferred substrate for certain Nudix hydrolases and Ap4A phosphorylases, as demonstrated in S. pombe and M. tuberculosis [4][5]. Using Ap4A ensures optimal enzyme kinetics and is essential for accurate biochemical characterization and high-throughput screening of enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ap4A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.